3-[(E)-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(FURAN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE
Description
Properties
IUPAC Name |
3-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-2-(furan-2-yl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3/c1-26(2,3)19-14-17(15-20(23(19)31)27(4,5)6)16-28-30-24(22-12-9-13-33-22)29-21-11-8-7-10-18(21)25(30)32/h7-16,31H,1-6H3/b28-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVVUQVGSADJIQ-LQKURTRISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NN2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(FURAN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 2-aminobenzamide in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to yield the desired quinazolinone derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Formation of the Dihydroquinazolin-4-one Core
The dihydroquinazolin-4-one scaffold is typically synthesized via cyclization of a hydrazide derivative with a carbonyl compound. For example:
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Step 1 : Reaction of a hydrazine derivative (e.g., benzohydrazide) with a ketone or aldehyde under acidic conditions (e.g., ethanol with acetic acid) to form an intermediate hydrazone .
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Step 2 : Cyclization of the hydrazone to form the quinazolin-4-one ring, often facilitated by heating or microwave irradiation .
Formation of the (E)-Methylideneamino Group
The (E)-methylideneamino substituent is formed via a condensation reaction:
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Step 4 : Reaction of the hydrazide derivative with 3,5-di-tert-butyl-4-hydroxybenzaldehyde under acidic conditions (e.g., ethanol, acetic acid) to form the imine .
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Step 5 : Control of stereochemistry (E-configuration) is achieved through steric hindrance from bulky tert-butyl groups and reaction conditions.
Cyclization to Form the Dihydroquinazolin-4-one
The cyclization mechanism involves:
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Formation of a hydrazone intermediate via condensation of a hydrazine derivative with a carbonyl compound.
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Intramolecular nucleophilic attack of the hydrazone’s nitrogen on the carbonyl carbon, leading to ring closure .
Condensation for the Methylideneamino Group
The reaction mechanism for forming the (E)-methylideneamino substituent involves:
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Nucleophilic addition of the hydrazide’s amino group to the aldehyde’s carbonyl carbon.
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Dehydration to form the imine bond.
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E-configuration stabilization due to steric hindrance from the bulky tert-butyl groups .
Challenges and Considerations
Research Findings and Implications
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Structural Stability : The dihydroquinazolin-4-one core and tert-butyl groups enhance thermal stability, critical for biological applications .
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Antimicrobial Potential : Triazole or quinazolin-4-one derivatives often exhibit antimicrobial activity, suggesting therapeutic promise .
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Stereoselectivity : The (E)-configuration is favored due to steric effects, influencing reactivity and bioactivity .
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Properties
Research has demonstrated that derivatives of 3,5-di-tert-butyl-4-hydroxyphenyl exhibit notable anti-inflammatory effects. The compound's structure suggests it may inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase and lipoxygenase. A patent outlines the effectiveness of similar compounds in treating conditions like arthritis and pain management by inhibiting these enzymes .
Antioxidant Activity
The presence of the di-tert-butylphenol moiety in the compound contributes to its antioxidant properties. Such compounds are known to scavenge free radicals and prevent oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that related compounds can protect biological systems from oxidative damage .
Material Science
Stabilizers in Polymers
The compound's structural characteristics allow it to function effectively as a stabilizer in polymer formulations. Its antioxidant properties make it suitable for preventing degradation of polymers under heat and UV exposure. For instance, octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (Irganox 1076) is widely used in plastics and rubbers as a stabilizer .
Case Studies
Mechanism of Action
The mechanism of action of 3-[(E)-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]AMINO]-2-(FURAN-2-YL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with various molecular targets. The phenolic hydroxyl group can donate hydrogen atoms, neutralizing free radicals and exhibiting antioxidant activity. The imine and quinazolinone moieties can interact with biological macromolecules, potentially inhibiting enzymes or modulating signaling pathways involved in inflammation and cancer.
Comparison with Similar Compounds
Structural Similarity Analysis
Compounds with related scaffolds or substituents were compared using chemical space similarity networks (based on Murcko scaffolds and Tanimoto coefficients ≥0.5) and molecular fingerprinting (Table 1) .
Table 1: Structural and Computational Comparison
*Tanimoto coefficients calculated using Morgan fingerprints .
†Docking scores inferred from Verongiida dataset variability .
Bioactivity and Proteomic Profiling
Hierarchical clustering of bioactivity data (NCI-60 and PubChem) reveals that compounds with similar structural motifs exhibit correlated modes of action . For example:
- The reference compound’s quinazolinone-furan system clusters with kinase inhibitors, while triazole analogs (e.g., ) align with antifungal agents.
- CANDO proteomic interaction signatures demonstrate that the reference compound shares <30% similarity with triazole derivatives, indicating divergent off-target effects .
Physicochemical and Spectroscopic Properties
NMR chemical shift comparisons (Figure 1) highlight conserved environments in the quinazolinone core but divergent shifts in regions adjacent to substituents (e.g., furan vs. triazole), suggesting altered electronic distributions .
Figure 1: Key NMR Chemical Shifts (δ, ppm)
| Proton Position | Reference Compound | Triazole Analog |
|---|---|---|
| Quinazolinone C=O | 168.2 | 167.9 |
| Furan/Triazole C-H | 7.4 (furan) | 8.1 (triazole) |
| Phenolic -OH | 5.3 | 5.4 |
Energy Optimization and Stability
Force field simulations (UFF, MMFF94, Dreiding) indicate the reference compound’s tert-butyl groups confer lower conformational energy (-342 kcal/mol) compared to less hindered analogs (-298 kcal/mol), favoring stable crystal packing .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what experimental parameters are critical for success?
The compound’s synthesis involves constructing the quinazolinone core, followed by Schiff base formation at the 3-position. Key steps include:
- Quinazolinone formation : Cyclization of anthranilic acid derivatives with furan-2-yl ketones under acidic conditions .
- Schiff base coupling : Reaction of the 3-amino group with 3,5-di-tert-butyl-4-hydroxybenzaldehyde in ethanol under reflux, requiring strict anhydrous conditions to avoid hydrolysis .
- Critical parameters : Molar ratios (e.g., 1:1.2 for aldehyde:amine), solvent polarity (ethanol vs. DMF), and reaction time (12–24 hours) significantly impact yield.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- FT-IR : Confirm imine (C=N stretch at ~1600–1650 cm⁻¹) and hydroxyl (broad peak at ~3200–3500 cm⁻¹) groups .
- NMR :
- ¹H NMR : Distinct signals for tert-butyl groups (δ 1.2–1.4 ppm), furan protons (δ 6.3–7.4 ppm), and dihydroquinazolinone NH (δ 8.5–9.0 ppm) .
- ¹³C NMR : Quinazolinone carbonyl (δ ~170 ppm) and imine carbon (δ ~150 ppm) .
- HPLC-MS : Monitor purity (>95%) and confirm molecular ion peaks (e.g., [M+H]⁺) .
Q. How does the compound’s reactivity vary under different pH or solvent conditions?
- Acidic conditions : Protonation of the imine group leads to hydrolysis, reverting to the aldehyde and amine precursors .
- Basic conditions : Decomposition of the quinazolinone ring may occur due to hydroxide attack at the 4-keto position .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize the imine bond, while protic solvents (e.g., MeOH) accelerate side reactions .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions or predict electronic properties?
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict redox behavior (e.g., B3LYP/6-311G(d,p) level) .
- Machine Learning (ML) : Train models on existing quinazolinone datasets to predict optimal solvent systems or catalyst combinations .
- High-Throughput Screening : Use combinatorial libraries to test reaction variables (e.g., temperature, catalysts) in parallel .
Q. How should researchers address contradictory data in spectroscopic or synthetic results?
- Systematic variation : Replicate experiments with controlled variables (e.g., degassed solvents, inert atmosphere) to isolate discrepancies .
- Cross-validation : Compare NMR/IR data with analogous compounds (e.g., 3,5-di-tert-butyl-4-hydroxybenzaldehyde derivatives) .
- Advanced analytics : Use 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals in complex spectra .
Q. What strategies are recommended for studying structure-activity relationships (SAR) in this compound?
- Derivatization : Modify the furan substituent (e.g., replace with thiophene) or the tert-butyl groups to assess steric/electronic effects .
- In silico docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina or similar tools .
- Pharmacophore mapping : Identify critical functional groups (e.g., phenolic –OH, imine) using Schrödinger Suite .
Q. What novel applications could exploit this compound’s structural features?
- Antioxidant agents : The 3,5-di-tert-butyl-4-hydroxyphenyl group is a known radical scavenger; test efficacy via DPPH/ABTS assays .
- Metal chelation : The imine and quinazolinone moieties may bind transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic or therapeutic use .
- Photodynamic therapy : Evaluate singlet oxygen generation under UV/visible light due to extended conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
